methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with cyanomethylating agents. One common method involves the condensation of 1-methyl-3-pyrazolecarboxylic acid with cyanomethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
Comparison with Similar Compounds
- Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyanomethyl group, which imparts distinct reactivity compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for drug discovery and development.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(3-4-9)5-7(10-11)8(12)13-2/h5H,3H2,1-2H3 |
InChI Key |
VKIYHJGOFQQNSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.